3-(3,4,5-Trifluorobenzoyl)thiophene

描述

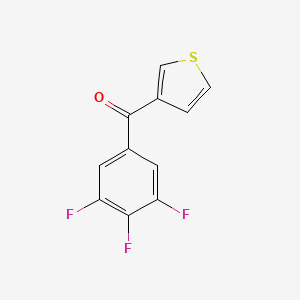

3-(3,4,5-Trifluorobenzoyl)thiophene is a synthetic chemical compound characterized by an aromatic thiophene ring substituted with a trifluorobenzoyl group.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-Trifluorobenzoyl)thiophene typically involves the acylation of thiophene with 3,4,5-trifluorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

Thiophene+3,4,5-Trifluorobenzoyl chlorideAlCl3this compound

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions: 3-(3,4,5-Trifluorobenzoyl)thiophene undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

科学研究应用

Chemical Synthesis

Building Block in Organic Synthesis

3-(3,4,5-Trifluorobenzoyl)thiophene serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluorobenzoyl group enhances reactivity and selectivity in chemical reactions, making it valuable for creating derivatives with specific functionalities. The compound is often utilized in the development of novel synthetic pathways for pharmaceuticals and agrochemicals.

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including those from renal and melanoma cancers. The mechanism of action is believed to involve interaction with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways .

Mechanism of Action

The trifluorobenzoyl moiety enhances the compound’s ability to interact with specific molecular targets, which may lead to the inhibition of critical biological processes. This characteristic makes it a candidate for further exploration in drug development aimed at treating infections and cancer .

Medicinal Applications

Drug Development

Due to its unique structure, this compound is being investigated for its potential use in pharmaceuticals. It has been explored as a scaffold for developing new drugs targeting mycobacterial infections such as tuberculosis. The compound's ability to penetrate bacterial cell walls and its stability under physiological conditions make it a promising candidate for further medicinal chemistry studies .

Case Studies

Recent research has highlighted the effectiveness of thiophene derivatives against mycobacteria-induced infections. For instance, compounds structurally related to this compound have shown significant activity against Mycobacterium tuberculosis. These findings suggest that modifications to the thiophene structure could enhance efficacy against resistant strains .

Material Science

Advanced Materials Development

In materials science, this compound is utilized in the development of advanced materials and polymers. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability .

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enhances reactivity in synthetic pathways |

| Biology | Antimicrobial and anticancer research | Inhibits growth of various cancer cell lines |

| Medicine | Potential drug development for infections | Effective against mycobacteria; promising scaffold for new drugs |

| Material Science | Development of advanced materials | Improves properties in polymers and electronic devices |

作用机制

The mechanism of action of 3-(3,4,5-Trifluorobenzoyl)thiophene involves its interaction with specific molecular targets. The trifluorobenzoyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways. The thiophene ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes.

相似化合物的比较

- 3-(2,4,5-Trifluorobenzoyl)thiophene

- 3-(3,4-Difluorobenzoyl)thiophene

- 3-(3,5-Difluorobenzoyl)thiophene

Comparison: 3-(3,4,5-Trifluorobenzoyl)thiophene is unique due to the presence of three fluorine atoms on the benzoyl group, which significantly influences its chemical properties and reactivity. Compared to similar compounds with fewer fluorine atoms, it exhibits enhanced electron-withdrawing effects, leading to increased stability and potential biological activity.

生物活性

3-(3,4,5-Trifluorobenzoyl)thiophene is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a trifluorobenzoyl group. The presence of fluorine atoms enhances the compound's electron-withdrawing properties, potentially increasing its reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | CHFOS |

| Molecular Weight | 232.22 g/mol |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The trifluorobenzoyl moiety enhances the compound's ability to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of various signaling pathways involved in disease processes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Properties

The anticancer potential of thiophene derivatives has been extensively studied. In particular, this compound has demonstrated cytotoxic effects against several cancer cell lines. For example, studies have shown that it can induce apoptosis in cancer cells by activating caspases and blocking tubulin polymerization .

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10 | Induction of apoptosis |

| CT26 (Colorectal) | 15 | Inhibition of tubulin polymerization |

| MCF-7 (Breast) | 12 | Caspase activation |

Case Studies

Several case studies have highlighted the effectiveness of thiophene derivatives in cancer treatment:

- Study on A549 Cells : Research demonstrated that treatment with this compound resulted in significant G2/M phase arrest and increased levels of apoptotic markers such as caspases 3 and 9 .

- Nanoparticle Formulation : The compound was formulated into PLGA nanoparticles to enhance its bioavailability and therapeutic efficacy. The nanoparticle-loaded version exhibited superior antitumor activity compared to the free drug form .

Comparative Analysis with Similar Compounds

When compared to other thiophene derivatives such as 3-(2,4,5-Trifluorobenzoyl)thiophene and 3-(3,4-Difluorobenzoyl)thiophene, the trifluorobenzoyl substitution significantly influences the biological activity. The enhanced electron-withdrawing effect from three fluorine atoms provides greater stability and reactivity, leading to improved interactions with biological targets.

Table 2: Comparison of Biological Activity with Similar Compounds

| Compound | IC (μM) | Notable Activity |

|---|---|---|

| This compound | 10 | Strong apoptosis induction |

| 3-(2,4,5-Trifluorobenzoyl)thiophene | 20 | Moderate cytotoxicity |

| 3-(3,4-Difluorobenzoyl)thiophene | 25 | Weaker interaction with tubulin |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4,5-Trifluorobenzoyl)thiophene, and how can purity be maximized?

Methodological Answer: The synthesis typically involves coupling fluorinated benzoyl precursors with functionalized thiophene derivatives. Key approaches include:

- Halogen-substitution reactions : Reacting 3,4,5-trifluorobenzoyl chloride with lithiated thiophene derivatives under inert conditions (e.g., THF, −78°C).

- Catalytic carbonylation : Using palladium catalysts to introduce the benzoyl group to thiophene .

- Cross-coupling strategies : Employing Suzuki-Miyaura or Stille couplings for regioselective bond formation. For example, tributyltin-thiophene derivatives can react with trifluorobenzoyl halides in the presence of Pd(PPh₃)₄ .

Purity Optimization :

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients).

- Recrystallize the final product from ethanol or acetonitrile to remove residual solvents.

- Monitor reaction progress using TLC and confirm purity via HPLC (>98% by area) .

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiophene lithiation | n-BuLi, THF, −78°C | 85% | |

| Coupling | Pd(PPh₃)₄, toluene, 130°C | 90% | |

| Purification | Silica gel chromatography | N/A |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Critical for confirming fluorine substitution patterns. Chemical shifts for aromatic fluorines typically range δ −110 to −130 ppm .

- X-ray crystallography : Resolves steric effects from the trifluorobenzoyl group. Use SHELXL for structure refinement; expect C–F bond lengths of ~1.34 Å and angles distorted by steric hindrance .

- Mass spectrometry (HRMS) : Confirm molecular weight (MW calc. for C₁₃H₇F₃OS: 280.02 g/mol) .

- FT-IR : Identify carbonyl (C=O stretch ~1670 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluorobenzoyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric hindrance : The 3,4,5-trifluoro substitution creates a crowded environment, slowing nucleophilic attacks. Use bulky ligands (e.g., XPhos) to stabilize transition states in Pd-catalyzed reactions .

- Electronic effects : Fluorine’s electron-withdrawing nature deactivates the benzoyl group, reducing electrophilicity. Activate the carbonyl via Lewis acids (e.g., BF₃·Et₂O) in Friedel-Crafts acylations .

- Quantitative analysis : Compare reaction rates (kinetic studies) and DFT calculations (e.g., B3LYP/6-31G*) to map electronic potential surfaces .

Q. How can computational models predict the optoelectronic properties of this compound?

Methodological Answer:

- TD-DFT calculations : Use CAM-B3LYP/6-311+G(d,p) to simulate UV-Vis spectra. Expect absorption peaks near 300 nm due to π→π* transitions in the thiophene-benzoyl system .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (~3.5 eV) to assess charge-transfer efficiency .

- Solvent effects : Include PCM models (e.g., CHCl₃) to refine excitation energies .

Table 2: Computational Parameters

| Parameter | Value | Method |

|---|---|---|

| HOMO (eV) | −6.2 | B3LYP/6-31G* |

| LUMO (eV) | −2.7 | B3LYP/6-31G* |

| λₘₐₓ (nm) | 298 | TD-DFT |

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Multi-technique validation : Cross-check ¹H/¹³C NMR with HSQC/HMBC for assignment consistency. For crystallographic outliers, reprocess data with SHELXL (e.g., check for twinning or disorder) .

- Dynamic effects : Variable-temperature NMR can reveal conformational flexibility masking true bond angles .

- Database cross-referencing : Compare crystallographic parameters (e.g., CCDC entries) and spectral libraries (NIST Chemistry WebBook) .

属性

IUPAC Name |

thiophen-3-yl-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3OS/c12-8-3-7(4-9(13)10(8)14)11(15)6-1-2-16-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRLPJFGOKFQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641862 | |

| Record name | (Thiophen-3-yl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-66-9 | |

| Record name | (Thiophen-3-yl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。